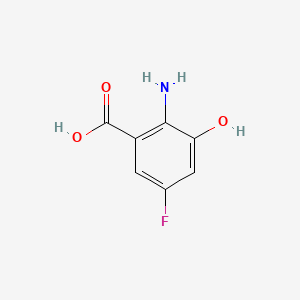

2-Amino-5-fluoro-3-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-amino-5-fluoro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |

InChI Key |

YCGDTOGRPJWAFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-amino-5-fluoro-3-hydroxybenzoic acid reveals several potential disconnection points, leading to a variety of possible starting materials. The primary challenge lies in the regioselective introduction of three different functional groups—amino, fluoro, and hydroxyl—at specific positions on the benzene (B151609) ring, in addition to the carboxylic acid moiety.

Two main retrosynthetic approaches can be envisioned: one starting from a pre-functionalized halogenated benzoic acid, and another building the substitution pattern on a simpler nitro- or amino-benzene derivative.

One logical retrosynthetic pathway involves the late-stage introduction of the amino and hydroxyl groups onto a fluorinated benzoic acid core. A key precursor in this approach is 5-fluoroanthranilic acid (2-amino-5-fluorobenzoic acid). The synthesis of this precursor has been reported from 4-fluoroaniline. google.com Subsequent regioselective introduction of a hydroxyl group at the 3-position would lead to the final product.

Another viable precursor is a di-halogenated benzoic acid, which allows for sequential functionalization. For instance, starting with a bromo-fluoro-benzoic acid derivative offers the potential for selective conversion of the bromo group into a hydroxyl group via nucleophilic substitution or metal-catalyzed hydroxylation, followed by the introduction of the amino group. A reported synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid illustrates the feasibility of this approach, where the bromine is displaced to yield a hydroxyl group. chemicalbook.com

The following table summarizes key precursors derived from halogenated benzoic acid scaffolds:

| Precursor Compound | Starting Material for Precursor | Key Transformation to Target Molecule |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline google.com | Regioselective hydroxylation at the 3-position |

| 2-Fluoro-5-hydroxybenzoic acid | 5-Bromo-2-fluorobenzoic acid chemicalbook.com | Regioselective amination at the 2-position and hydroxylation at the 3-position |

| 3-Fluorobenzoic acid ester | 3-Fluorobenzoic acid | Nitration, reduction, and hydrolysis google.com |

An alternative strategy begins with readily available nitro- or amino-substituted benzenes. This approach relies on the powerful directing effects of the nitro and amino groups to guide the regioselective introduction of the other substituents. For example, a synthetic route could start with 2-fluoro-5-nitroaniline, which can be prepared by the selective reduction of 2,4-dinitrofluorobenzene. google.com Subsequent diazotization of the amino group to introduce the hydroxyl function, followed by reduction of the nitro group and carboxylation, presents a plausible, albeit lengthy, pathway.

A multi-step synthesis starting from 2-aminopyridine (B139424) has been reported for a related compound, 2-amino-5-fluoropyridine, involving nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination. researchgate.net A similar sequence could be adapted for benzene derivatives. A patent describes the synthesis of 2-amino-5-fluorobenzoic acid starting from 4-fluoroaniline, proceeding through condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, cyclization to 5-fluoro-1H-indole-2,3-dione, and subsequent oxidative cleavage. google.com

Key precursors from nitro- and amino-substituted benzenes are outlined in the table below:

| Precursor Compound | Starting Material for Precursor | Key Transformation to Target Molecule |

| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene google.com | Diazotization to hydroxyl, reduction of nitro to amino, carboxylation |

| 5-Fluoro-1H-indole-2,3-dione | 4-Fluoroaniline google.com | Oxidative cleavage to 2-amino-5-fluorobenzoic acid, then 3-hydroxylation |

| 2-Fluoro-3-nitrobenzoic acid | o-Methylphenol wipo.int | Reduction of nitro group, introduction of hydroxyl group |

Classical and Modern Synthetic Routes

The construction of this compound can be achieved through a variety of synthetic routes, ranging from classical multi-step pathways to modern catalytic methods.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent. The carboxylate group itself can act as a DMG, allowing for direct functionalization of benzoic acids. organic-chemistry.org

A potential DoM strategy for the synthesis of this compound could begin with 2-fluoro-5-methoxybenzoic acid. The methoxy (B1213986) group can serve as a potent DMG, directing lithiation to the 6-position. However, to achieve substitution at the 3-position, a different strategy would be required, possibly involving a blocking group or starting with a different isomer. A more plausible route would involve the DoM of a protected aminobenzoic acid, where the protected amino group directs the introduction of the hydroxyl group or a precursor.

The following table illustrates a hypothetical DoM sequence:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of Amino Group | Acetic anhydride (B1165640) | To form an amide, a strong DMG |

| 2 | Directed Ortho-Metalation | n-BuLi, THF, -78 °C | Regioselective lithiation ortho to the amide |

| 3 | Electrophilic Quench | MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | Introduction of a hydroxyl group |

| 4 | Deprotection | Acid or base hydrolysis | Removal of the protecting group to reveal the amino function |

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as nitro groups. nih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

A synthetic approach utilizing SNAr could involve the fluorodenitration of a dinitro-precursor. For example, starting with a di-nitro-hydroxy-benzoic acid derivative, treatment with a fluoride (B91410) source like potassium fluoride (KF) in an aprotic polar solvent could selectively replace one of the nitro groups with fluorine. The regioselectivity of this substitution would be governed by the relative activation provided by the other substituents on the ring. The development of milder fluorinating agents, such as anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), has expanded the scope of SNAr fluorination to less activated substrates. nih.gov

A representative SNAr fluorination step is shown below:

| Starting Material | Reagents and Conditions | Product |

| Methyl 3-hydroxy-2,5-dinitrobenzoate | KF, 18-crown-6, DMSO, heat | Methyl 5-fluoro-3-hydroxy-2-nitrobenzoate |

The regioselective introduction of amino and hydroxyl groups often requires careful planning due to their activating nature and potential for side reactions. For the synthesis of this compound, the regioselective nitration of a suitable precursor, followed by reduction, is a common strategy for introducing the amino group. The nitration of aromatic compounds can be influenced by the choice of nitrating agent and reaction conditions, including the use of zeolites to control regioselectivity. ias.ac.in For instance, the nitration of a 5-fluoroanthranilic acid derivative would likely be directed to the 3-position due to the activating and ortho,para-directing nature of the amino group, although the deactivating effect of the carboxyl group must be considered.

The introduction of the hydroxyl group can be achieved through various methods, including the diazotization of an amino group followed by hydrolysis, or through electrophilic hydroxylation. More modern approaches involve catalytic C-H hydroxylation. Enzymatic hydroxylations, for instance with peroxygenases, offer high regioselectivity and stereoselectivity under mild conditions and are an emerging green chemistry approach. rsc.org

An example of a regioselective functionalization sequence is provided in the table below:

| Step | Reaction | Reagents and Conditions | Rationale |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, a precursor to the amino group. |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | Conversion of the nitro group to an amino group. |

| 3 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, then H₂O, heat | Conversion of an amino group to a hydroxyl group. |

Emerging Catalytic and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. For a molecule like this compound, this includes the use of transition-metal catalysis for direct C-H functionalization, biocatalytic transformations for improved selectivity and milder conditions, and flow chemistry for enhanced scalability and safety.

The direct introduction of fluorine atoms into an aromatic ring via C-H functionalization is a significant area of research in modern organic synthesis. Transition-metal catalysis, particularly with palladium, copper, and iron, has emerged as a powerful tool for this purpose. core.ac.uknih.gov For a precursor to this compound, a transition-metal-catalyzed C-H fluorination could be envisioned on a 2-amino-3-hydroxybenzoic acid substrate.

The reaction would likely involve a directing group to control the regioselectivity of the fluorination. The amino or a derivatized amide group could serve as an endogenous directing group, guiding the metal catalyst to the ortho C-H bond (C5 position). For instance, palladium-catalyzed C-H fluorination of benzoic acids has been demonstrated using removable directing groups, achieving high yields of mono- and di-fluorinated products. nih.gov Similarly, copper-catalyzed fluorination of benzoic acid derivatives has been accomplished using an aminoquinoline auxiliary. nih.gov

A potential challenge in the C-H fluorination of a 2-amino-3-hydroxybenzoic acid substrate would be the high electron density of the ring, which could lead to undesired side reactions or catalyst deactivation. The choice of the fluorinating agent, such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), or silver(I) fluoride (AgF), would be critical in optimizing the reaction conditions. nih.govwikipedia.org The mechanism of these reactions is still a subject of study but is thought to proceed through either an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Fluorination of Aromatic Carboxylic Acids

| Catalyst System | Directing Group | Fluorinating Agent | Substrate Scope | Reference |

| Pd(OTf)2(MeCN)4 / NMP | Acidic Amide | Selectfluor® | Benzoic Acids | nih.gov |

| CuI / Pyridine | Aminoquinoline | AgF | Benzoic Acid Derivatives | nih.gov |

| Fe(OTf)2 | Amide | N-fluoro-2-methylbenzamides | Benzylic, Allylic C-H | nih.gov |

This table presents examples of related reactions, as direct C-H fluorination of 2-amino-3-hydroxybenzoic acid is not widely reported.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The enzymatic synthesis of this compound could potentially be achieved through several routes, although a direct one-step synthesis is not yet established. A plausible chemo-enzymatic strategy could involve the use of cytochrome P450 monooxygenases. nih.gov These enzymes are capable of introducing hydroxyl groups at unactivated C-H bonds with high regio- and stereoselectivity. nih.govnih.gov For example, a P450 enzyme could hydroxylate 2-amino-5-fluorobenzoic acid at the C3 position.

Alternatively, a biocatalytic approach could start from a more readily available precursor. For instance, an enzyme has been identified in Agaricus bisporus that catalyzes the decarboxylative hydroxylation of 4-aminobenzoic acid to 4-hydroxyaniline. nih.gov While this specific enzyme acts on a different isomer, it demonstrates the principle of enzymatic hydroxylation of aminobenzoic acids.

The direct enzymatic incorporation of fluorine is also an area of active research, with fluorinases being enzymes capable of forming a C-F bond. nih.govacs.org A multi-enzyme cascade could be envisioned where a hydroxylase first introduces the -OH group, followed by a fluorinase for the C-F bond formation, or vice versa. The development of such a pathway would represent a significant step towards a fully biocatalytic synthesis of the target molecule.

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. rsc.orgacs.org The synthesis of a highly functionalized and potentially energetic intermediate like this compound could greatly benefit from this technology.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. acs.org This level of control is particularly beneficial for exothermic reactions or when dealing with unstable intermediates. The application of in-line analytical techniques, such as NMR or IR spectroscopy, can provide real-time monitoring of the reaction progress, enabling rapid optimization and quality control. youtube.com

Derivatization Strategies of this compound

The functional groups of this compound—the carboxylic acid, the amino group, and the hydroxyl group—offer multiple handles for derivatization, allowing for the synthesis of a wide range of more complex molecules.

The carboxylic acid moiety is a prime site for derivatization through amidation and esterification reactions. These transformations are fundamental in organic synthesis and are widely used in the preparation of pharmaceuticals and other biologically active compounds.

Amidation: The formation of an amide bond can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which then reacts with the amine. nih.gov Given the presence of the amino and hydroxyl groups on the aromatic ring, protecting-group strategies may be necessary to ensure chemoselectivity. However, direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts, which could be a potential route for this substrate as well. nih.gov

Esterification: The synthesis of esters from this compound can be accomplished through several methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid), is a classic approach. libretexts.orgyoutube.com To drive the equilibrium towards the product, excess alcohol can be used as the solvent, and water is often removed. Another method involves reacting the carboxylate salt with an alkyl halide. google.com Care must be taken to avoid O-alkylation of the phenolic hydroxyl group, which can be a competing reaction. The choice of reaction conditions and reagents is crucial for achieving selective esterification of the carboxyl group. google.comiajpr.com

Table 2: Common Reagents for Amidation and Esterification

| Transformation | Reagents and Conditions | Comments |

| Amidation | Amine, EDC/HOBt, DMF | Standard peptide coupling conditions. |

| SOCl₂, then Amine | Via acid chloride; may require protection of -NH₂ and -OH. | |

| Amine, B(OCH₂CF₃)₃ | Lewis acid catalysis for unprotected amino acids. nih.gov | |

| Esterification | Alcohol, H₂SO₄ (cat.), heat | Fischer-Speier esterification; reversible. libretexts.org |

| Alkyl Halide, Base (e.g., K₂CO₃) | Sₙ2 reaction; potential for O-alkylation. google.com | |

| Alcohol, DCC, DMAP | Steglich esterification; mild conditions. |

This compound is a substituted anthranilic acid, a well-known precursor for the synthesis of a variety of heterocyclic compounds. core.ac.ukdiva-portal.orgki.se The vicinal amino and carboxylic acid groups can undergo cyclization reactions with various electrophiles to form fused heterocyclic systems.

For example, reaction with an acid anhydride or acid chloride can lead to the formation of a benzoxazinone (B8607429) . core.ac.ukdiva-portal.org Subsequent reaction with an amine or hydrazine (B178648) can convert the benzoxazinone into a quinazolinone . orientjchem.org The synthesis of benzodiazepines , a class of compounds with significant pharmacological activity, can also be achieved from anthranilic acid derivatives. diva-portal.org

The fluorine and hydroxyl substituents on the benzene ring would be expected to influence the reactivity of the starting material and the properties of the resulting heterocyclic products. The electron-withdrawing nature of the fluorine atom could affect the nucleophilicity of the amino group and the acidity of the carboxylic acid. The hydroxyl group could participate in the cyclization or require protection, depending on the reaction conditions. These substituents also offer further sites for modification in the final heterocyclic product.

Table 3: Potential Heterocyclic Systems from this compound

| Reagent(s) | Resulting Heterocycle | General Reaction Type | Reference |

| Acid Anhydride/Chloride | Benzoxazinone | Cyclocondensation | core.ac.ukdiva-portal.org |

| Acyl Halide, then Amine/Hydrazine | Quinazolinone | Cyclocondensation | orientjchem.org |

| α-Halo Acyl Halide | Benzodiazepine-3-one | Rearrangement/Cyclization | diva-portal.org |

| Aldehyde/Ketone (from nitrile derivative) | 1,2-Dihydroquinazoline | Addition/Cyclization | core.ac.ukdiva-portal.org |

This table outlines potential transformations based on the known reactivity of anthranilic acid derivatives.

Detailed Scientific Review on this compound Reveals Gaps in Current Research

A comprehensive analysis of available scientific literature indicates a significant lack of specific research on the chemical compound this compound, particularly concerning its targeted chemical modifications. While information exists for structurally similar molecules, detailed experimental data on the regioselective functionalization of its amino, hydroxyl, and carboxyl groups, as well as the synthesis of its conjugates and prodrug analogs for non-human applications, is not presently available in the public domain.

The inherent structure of this compound, featuring three distinct functional groups—an amine (-NH2), a hydroxyl (-OH), and a carboxylic acid (-COOH)—presents a complex challenge for synthetic chemists. The ability to selectively modify one of these groups while leaving the others intact, known as regioselective functionalization, is crucial for developing new derivatives and materials. However, specific methodologies to achieve this for this particular compound are not documented in the reviewed literature.

Similarly, the synthesis of conjugates and prodrugs, a common strategy in medicinal chemistry and material science to alter a molecule's properties, has not been specifically reported for this compound in non-human focused studies. While general principles of prodrug design and conjugation are well-established, their direct application to this compound, including reaction conditions and characterization of the resulting products, remains an unexplored area of research.

Research on related compounds, such as 2-amino-3-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid, offers some insights into the potential reactivity of the aminobenzoic acid core. For instance, studies on 2-amino-5-fluorobenzoic acid have detailed its synthesis and crystal structure. However, the presence of the additional hydroxyl group in this compound significantly alters the molecule's electronic properties and reactivity, making direct extrapolation of synthetic methods unreliable.

The absence of specific data highlights a clear gap in the current body of chemical research. Further investigation is required to establish reliable synthetic protocols for the selective modification of this compound. Such studies would be essential to unlock its potential for new applications and to build a more complete understanding of its chemical behavior. Until such research is conducted and published, a detailed and scientifically accurate discussion on its specific synthetic methodologies and the creation of its conjugates remains speculative.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule and probing the electronic environment of specific nuclei. For 2-amino-5-fluoro-3-hydroxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and carboxylic acid groups. The substitution pattern on the benzene (B151609) ring—with amino, hydroxyl, and fluoro groups—dictates the chemical shifts and coupling patterns of the remaining aromatic protons. The aromatic region would likely show two doublets, corresponding to the protons at the C4 and C6 positions. The electron-donating effects of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the fluorine and carboxylic acid moieties, create a unique electronic environment that influences the shielding of these protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (around 170 ppm). The aromatic carbons would produce a series of signals in the 100-160 ppm range, with their exact shifts influenced by the attached functional groups. Carbons directly bonded to electronegative atoms like fluorine and oxygen will be deshielded and appear at lower fields. For instance, the carbon bearing the fluorine atom (C5) and the carbon with the hydroxyl group (C3) are expected to show characteristic shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| COOH | ~12.0 - 13.0 | ~170.0 | Broad Singlet | Exchangeable proton, shift is concentration and solvent dependent. |

| C1 | - | ~110.0 | - | Shielded by ortho amino group. |

| C2-NH₂ | ~4.5 - 5.5 | - | Broad Singlet | Exchangeable protons. |

| C2 | - | ~140.0 | - | Attached to the amino group. |

| C3-OH | ~9.0 - 10.0 | - | Broad Singlet | Exchangeable proton, likely intramolecularly hydrogen-bonded. |

| C3 | - | ~148.0 (d, JC-F ≈ 8 Hz) | - | Attached to the hydroxyl group, shows coupling to fluorine. |

| C4-H | ~7.1 - 7.3 | ~115.0 (d, JC-F ≈ 22 Hz) | Doublet | Coupled to C6-H and fluorine. |

| C5 | - | ~155.0 (d, JC-F ≈ 240 Hz) | - | Directly attached to fluorine, large C-F coupling constant. |

| C6-H | ~6.8 - 7.0 | ~105.0 (d, JC-F ≈ 4 Hz) | Doublet | Coupled to C4-H. |

¹⁹F NMR is a highly sensitive technique for compounds containing fluorine. The chemical shift of the fluorine atom is very responsive to its electronic environment. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift would be indicative of the electronic effects of the surrounding amino, hydroxyl, and carboxyl groups on the fluorine atom. Furthermore, the signal would likely appear as a triplet of doublets due to coupling with the ortho (C4-H and C6-H) and meta protons. The magnitude of these coupling constants provides valuable information for confirming the substitution pattern on the aromatic ring.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.org For this compound, a cross-peak between the signals of the aromatic protons at C4 and C6 would be expected, confirming their spatial proximity (typically a three-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. researchgate.net This would allow for the definitive assignment of the proton signals at C4 and C6 to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. rsc.orgresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, correlations would be expected from the C4-H proton to the carbons at C2, C6, and C5. Similarly, the C6-H proton would show correlations to C2, C4, and the carboxylic carbon (C1). The exchangeable protons of the -NH₂ and -OH groups might also show correlations to adjacent carbons, further confirming their positions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₆FNO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₇FNO₃⁺ | 172.0404 |

| [M-H]⁻ | C₇H₄FNO₃⁻ | 170.0259 |

| [M+Na]⁺ | C₇H₆FNO₃Na⁺ | 194.0223 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. Common fragmentation patterns for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The presence of the amino and fluoro substituents would also influence the fragmentation, potentially leading to the loss of HCN or other characteristic neutral fragments. The analysis of these fragmentation patterns helps to confirm the presence and arrangement of the functional groups on the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra are characterized by vibrations corresponding to the amino (-NH2), hydroxyl (-OH), carboxyl (-COOH), and fluoro (-F) groups, as well as the aromatic ring.

The analysis of substituted benzoic acids provides a framework for assigning these vibrational modes. researchgate.netdaneshyari.com The position of substituents on the benzene ring influences the electronic distribution and, consequently, the vibrational frequencies. researchgate.netdaneshyari.com

O-H and N-H Stretching: The O-H stretching vibration from the carboxylic acid and the phenolic hydroxyl group typically appears as a very broad band in the IR spectrum, often in the 3600-2500 cm⁻¹ region, due to strong hydrogen bonding. quora.commdpi.com The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3500-3300 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) stretch from the carboxylic acid is a strong, prominent band, typically found around 1700-1680 cm⁻¹. quora.commdpi.com Its exact position can be influenced by intramolecular hydrogen bonding with the adjacent amino or hydroxyl groups.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. mdpi.com The characteristic C=C stretching vibrations within the benzene ring occur in the 1600-1450 cm⁻¹ region. quora.com

C-F Vibration: The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Carboxyl and Phenolic Vibrations: The in-plane O-H bending and C-O stretching vibrations of the carboxylic acid and phenolic group are found in the 1440-1200 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a more precise assignment of the observed vibrational bands. researchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) | quora.commdpi.com |

| C=O Stretch | 1710 - 1680 | quora.commdpi.com | |

| C-O Stretch | 1320 - 1210 | mdpi.com | |

| O-H Bend (in-plane) | 1440 - 1395 | --- | |

| Phenolic Hydroxyl | O-H Stretch (H-bonded) | ~3600 - 3200 (broad) | mdpi.com |

| Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | researchgate.net |

| N-H Bend (scissoring) | 1650 - 1580 | --- | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | mdpi.com |

| C=C Stretch | 1600 & 1475 | quora.com |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the specific crystal structure for this compound is not available, data from the closely related derivative, 2-Amino-5-fluorobenzoic acid, offers significant insights. researchgate.netnih.gov

In the crystal structure of 2-Amino-5-fluorobenzoic acid, the molecule is nearly planar. researchgate.netnih.gov A key feature is the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group, which creates a stable six-membered ring structure known as an S(6) motif. researchgate.netnih.gov

The molecular packing is dominated by intermolecular hydrogen bonds. Molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, a common feature in the crystal structures of benzoic acids. researchgate.netnih.govresearchgate.net These dimers create an R²₂(8) graph-set motif. researchgate.net

Furthermore, the crystal structure reveals other significant intermolecular interactions:

Aromatic π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a typical centroid-centroid separation of around 3.56 Å. researchgate.netnih.gov

Short F···F contacts of approximately 2.76 Å have also been noted, indicating the role of the fluorine substituent in directing the crystal packing. researchgate.netnih.gov

These varied intermolecular forces, including strong and weak hydrogen bonds and stacking interactions, collectively determine the solid-state molecular architecture. nih.govjeeadv.ac.in

Table 2: Selected Crystallographic Data for 2-Amino-5-fluorobenzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Intramolecular H-bond | N-H···O | researchgate.netnih.gov |

| Intermolecular H-bond Motif | R²₂(8) (Carboxylic acid dimers) | researchgate.net |

| π–π Stacking Distance | ~3.557 Å | researchgate.netnih.gov |

Advanced Chromatographic Techniques for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this compound and separating it from isomers and impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sielc.comlongdom.org

A typical method involves a C18 stationary phase column. longdom.orgnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comlongdom.org The pH of the buffer is a critical parameter for achieving good separation of ionizable compounds like aminobenzoic acids. Acidic modifiers like phosphoric acid or formic acid are often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group. sielc.com Detection is typically performed using a UV detector. helixchrom.com

Method validation is crucial to ensure the reliability of the analytical results and is performed according to ICH guidelines. nih.govnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients. nih.govresearchgate.net

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.net

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for separating closely related isomers of aminobenzoic acid. helixchrom.comsielc.com

Table 3: Typical Parameters for a Validated RP-HPLC Method for Substituted Benzoic Acids

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | C18, e.g., 150 x 4.6 mm, 5 µm | longdom.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid) | longdom.org |

| Mobile Phase B | Acetonitrile | longdom.org |

| Elution Mode | Gradient | longdom.org |

| Flow Rate | 0.8 - 1.2 mL/min | longdom.orgnih.gov |

| Detection | UV (e.g., 250-280 nm) | helixchrom.comnih.gov |

| Linearity (r²) | > 0.999 | researchgate.net |

| Accuracy (Recovery) | 98 - 102% | nih.gov |

Since this compound does not possess a chiral center, it is achiral and does not exist as enantiomers. Therefore, chiral chromatography for enantiomeric purity analysis is not applicable to this specific compound.

However, for derivatives of this compound that may be synthesized to include a chiral center, chiral chromatography would be an essential technique. For instance, in the asymmetric synthesis of related fluorinated aromatic amino acids, chiral HPLC is used to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product. nih.gov This is often achieved using specialized chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., CHIRALPAK). nih.gov The mobile phase is typically a mixture of organic solvents like acetonitrile and methanol, sometimes with additives like formic acid and diethylamine (B46881) to improve peak shape and resolution. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques like TGA and DSC are used to investigate the thermal stability and phase transitions of a compound as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion. For substituted aminobenzoic acids, DSC scans typically show a sharp endotherm corresponding to the melting point. akjournals.com For 2-Amino-5-fluorobenzoic acid, the melting point is reported in the range of 181-183 °C. sigmaaldrich.com The presence of impurities would typically lead to a broadening and depression of the melting endotherm.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides information about thermal stability and decomposition pathways. Studies on various aminobenzoic and aminosalicylic acids show that their thermal behavior can be complex, often involving sublimation before or during melting. akjournals.com The decomposition of many benzoic acid derivatives proceeds via decarboxylation (loss of CO₂) at elevated temperatures. akjournals.comresearchgate.net For example, 4-aminosalicylic acid is known to decarboxylate to form 3-aminophenol. akjournals.com The thermal stability of amino acids is influenced by their side chains, with decomposition temperatures varying significantly among different structures. researchgate.netnih.gov The introduction of nitro groups, for instance, has been shown to lower the decomposition temperature of N-phenyl glycine (B1666218) derivatives. ias.ac.in

For this compound, TGA would likely show an initial stable region followed by mass loss corresponding to sublimation and/or decomposition. The decomposition would likely involve decarboxylation and the breakdown of the aromatic ring at higher temperatures.

Table 4: Thermal Properties of Related Benzoic Acid Derivatives

| Compound | Event | Temperature (°C) | Technique | Reference |

|---|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Melting Point | 181 - 183 | mp apparatus | sigmaaldrich.com |

| 3-Aminobenzoic acid | Melting Point | ~171 | DSC | akjournals.com |

| Onset of Mass Loss | ~100 | TGA | akjournals.com | |

| 4-Aminobenzoic acid | Melting Point | 181 - 188 | DSC | akjournals.com |

| Onset of Mass Loss | ~100 | TGA | akjournals.com | |

| 4-Aminosalicylic acid | Onset of Mass Loss (Decarboxylation) | 101-150 | TGA | researchgate.net |

Theoretical and Computational Chemistry Studies of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a framework for predicting molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to predict reactivity and stability by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher reactivity.

In a study on related compounds like 2-amino-5-fluorobenzoic acid, DFT calculations have been used to compute this energy gap. nih.gov Such analysis for 2-amino-5-fluoro-3-hydroxybenzoic acid would help in understanding its kinetic stability and chemical reactivity. Furthermore, DFT allows for the calculation of various electronic properties that describe reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Data not specified | Data not specified | Related to pKa value | Gaussian 03 | nih.gov |

| 2,5-dihydroxybenzoic acid | -9.05 | -4.43 | 4.62 | DFT | mdpi.com |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For this compound, key conformational variables would include the rotation around the C-C bond connecting the carboxylic acid group and the C-N bond of the amino group to the benzene (B151609) ring.

Studies on the crystal structure of the related compound 2-amino-5-fluorobenzoic acid reveal that the molecule is nearly planar. researchgate.netnih.govnih.gov This planarity is stabilized by a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring structure known as an S(6) ring. researchgate.netnih.gov In the crystal lattice, molecules form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govnih.gov

A computational conformational analysis of this compound would involve mapping its potential energy surface. This is achieved by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results would identify the global energy minimum (the most stable conformer) and other low-energy conformers that might exist in equilibrium. The presence of the additional hydroxyl group would introduce further possibilities for intramolecular hydrogen bonding, potentially influencing the preferred conformation.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: DFT calculations are highly effective in predicting vibrational frequencies. A study on 2-amino-5-fluorobenzoic acid successfully used DFT to analyze its Fourier-transform infrared (FT-IR) and Raman spectra, assigning the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=O stretching). nih.gov A similar analysis for this compound would predict its characteristic vibrational frequencies, aiding in its experimental identification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts. For the related compound 5-amino-2-hydroxybenzoic acid, researchers have calculated the ¹H and ¹³C NMR spectra and found good agreement with experimental values recorded in DMSO-d6. jocpr.com This approach could be applied to this compound to predict its NMR spectrum, which is invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For benzoic acid derivatives, characteristic absorption bands are typically observed corresponding to π→π* electronic transitions within the aromatic system. researchgate.net TD-DFT calculations for this compound would predict its UV-Vis spectrum, providing insight into its electronic transitions.

| Carbon Atom | Experimental (DMSO-d6) | Calculated (B3LYP/6-31G(d,p)) | Reference |

|---|---|---|---|

| C1 | 113.8 | 114.7 | jocpr.com |

| C2 | 152.0 | 150.3 | |

| C3 | 118.0 | 118.7 | |

| C4 | 123.3 | 123.1 | |

| C5 | 142.2 | 141.4 | |

| C6 | 118.0 | 117.9 | |

| C7 (Carboxyl) | 172.0 | 171.1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly docking and dynamics simulations, are essential for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Predicting the interaction between a ligand and its biological target is a cornerstone of computational drug discovery. This process begins with identifying a potential protein target. Molecular dynamics (MD) simulations can then be used to study the flexibility of both the ligand and the protein's binding site, revealing how they adapt to each other over time.

For instance, studies on 2-hydroxybenzoic acid derivatives as inhibitors of the enzyme SIRT5 have used molecular modeling to understand their binding mechanism. nih.gov These models show that the carboxylate group of the ligand forms critical hydrogen bonds and salt bridges with specific amino acid residues (Arg105 and Tyr102) in the active site, while the adjacent hydroxyl group forms another hydrogen bond with Val221. nih.gov These specific interactions are essential for the compound's inhibitory activity.

A similar computational approach for this compound would involve placing it into the active site of a selected target protein. The analysis would predict the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts it would likely form with surrounding amino acid residues, providing a hypothesis for its mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a protein target. rjptonline.org Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. The top-ranked poses represent the most likely binding modes.

Docking studies on fluoro-substituted quinone compounds against the B-raf protein, a target in cancer therapy, have shown that these molecules can bind effectively in the active site. nih.gov In another example, docking of various benzoic acid derivatives into the active site of the SARS-CoV-2 main protease was used to predict their potential as viral inhibitors. mdpi.com

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's active site.

Analyzing the results to identify the most stable binding pose and the key interactions responsible for binding.

The docking score provides an estimate of the binding affinity. These scores can be correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), to validate and refine the computational model. nih.gov

| Ligand | Protein Target | Docking Score/Binding Affinity | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-hydroxybenzoic acid derivative (Compound 11) | SIRT5 | Not specified | Arg105, Tyr102, Val221, Phe223, Tyr255 | nih.gov |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -33.84 (Docking Score) | Data not specified | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. glycoforum.gr.jp For a molecule such as this compound, MD simulations would provide critical insights into its conformational landscape—the various three-dimensional shapes the molecule can adopt—and the stability of these conformations.

The process begins by defining a force field, which is a set of empirical potential energy functions that describe the interactions between atoms, including bonds, angles, torsions, and non-bonded forces. glycoforum.gr.jp An initial 3D structure of this compound would be generated and placed in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions.

By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of every atom over a set period, often from nanoseconds to microseconds. nih.gov This process generates a large ensemble of conformations. Analysis of this trajectory would reveal:

Dominant Conformations: Identifying the most frequently adopted and energetically favorable shapes of the molecule.

Intramolecular Interactions: Mapping the key intramolecular hydrogen bonds, such as those potentially forming between the carboxylic acid, hydroxyl, and amino groups. The presence of the electron-withdrawing fluorine atom would influence the acidity and hydrogen-bonding capacity of the adjacent functional groups.

Conformational Stability: Calculating the energy of different conformations to determine their relative stability. Methods like replica-exchange molecular dynamics (REMD) can be used to enhance sampling and overcome energy barriers, ensuring a more thorough exploration of the conformational space. glycoforum.gr.jp

This data is fundamental for understanding how the molecule might interact with a biological target, as its shape dictates its function.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). rsc.org While no specific QSAR/QSPR models for this compound are available, the general methodology would involve the following steps.

Development of Predictive Models for Biological Activity (e.g., enzyme inhibition)

To develop a QSAR model for a potential activity like enzyme inhibition, a dataset of structurally related benzoic acid derivatives with experimentally measured inhibitory activities would be required. nih.gov

Data Collection: A series of molecules analogous to this compound would be synthesized or identified, and their biological activity (e.g., IC₅₀ values for a specific enzyme) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create an equation that correlates the descriptors with the observed biological activity.

The resulting QSAR equation could be used to predict the enzyme inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Exploration of Physicochemical Descriptors and Their Influence

The properties and activity of this compound are governed by its unique combination of functional groups. Physicochemical descriptors are used to quantify these characteristics for use in QSAR and QSPR models. Key descriptors and their potential influence are summarized in the table below.

| Descriptor Category | Specific Descriptor Example | Potential Influence on this compound |

| Electronic | Hammett constants (σ), Atomic partial charges, Dipole moment | The fluorine atom has a strong electron-withdrawing effect, influencing the acidity (pKa) of the carboxylic acid and hydroxyl groups and the basicity of the amino group. This impacts ionization state and electrostatic interactions with a target. |

| Steric / Topological | Molecular Weight, Molar Refractivity, van der Waals volume | These descriptors relate to the molecule's size and shape, which are critical for fitting into a binding site. The substitution pattern on the benzene ring defines its overall topology. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity. This is crucial for membrane permeability and hydrophobic interactions within a protein's binding pocket. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | The -OH, -NH₂, and -COOH groups are all potential hydrogen bond donors and acceptors, which are primary drivers of specific molecular recognition by biological targets. nih.gov |

A QSPR model could, for example, correlate these descriptors with properties like solubility or melting point. In a QSAR context, a model might reveal that a combination of high hydrogen bond donor capacity and a specific range of LogP is required for optimal biological activity.

Biochemical and Pharmacological Investigations of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid Non Human Focus

In Vitro Enzyme Inhibition and Activation Studies

No studies were identified that screened 2-Amino-5-fluoro-3-hydroxybenzoic acid against enzyme families such as metabolic enzymes or hydrolases.

Screening Against Relevant Enzyme Families (e.g., metabolic enzymes, hydrolases)

Information not available.

Determination of Inhibition Constants (Ki, IC50) and Mechanism of Inhibition (e.g., competitive, non-competitive)

Information not available.

Investigation of Allosteric Modulation

Information not available.

Receptor Binding and Modulation Studies (non-human cell lines/models)

No data were found concerning the ligand-receptor affinity, selectivity, or the agonist/antagonist activity of this compound.

Ligand-Receptor Affinity and Selectivity Profiling

Information not available.

Agonist and Antagonist Activity Assessment

Information not available.

Cell-Based Biological Activity (non-human cell lines)

Research into the effects of this compound on non-human cell lines is an emerging area. Studies on related hydroxybenzoic acids have explored their influence on cell proliferation. For instance, while not focused on this specific compound, investigations on murine embryonic fibroblast (MEF) cell lines have been used to understand the effects of modulating amino acid availability on cell viability. nih.gov In one such study, MEF cells were cultured in amino acid-starved conditions to assess subsequent responses to drug treatments, a method that highlights the importance of amino acid metabolism in cell survival and proliferation. nih.gov This type of experimental system could be valuable for assessing the specific effects of this compound on non-human cell proliferation.

The primary mechanism of action for this compound is the modulation of amino acid synthesis pathways. Specifically, it is understood to be an inhibitor of asparagine synthetase (ASNS), a critical enzyme responsible for the de novo biosynthesis of the amino acid asparagine. nih.gov Inhibition of ASNS disrupts cellular homeostasis and can trigger a variety of downstream cellular signaling cascades.

When asparagine levels are depleted due to ASNS inhibition, cells can activate stress response pathways. One of the key pathways induced is the GCN2-eIF2α-ATF4 pathway. nih.gov This pathway is a well-known sensor of amino acid deprivation. Its activation upon treatment with an ASNS inhibitor leads to a broad transcriptional response aimed at restoring amino acid balance. Furthermore, inhibition of ASNS has been shown to affect other major signaling pathways that regulate cell growth and metabolism, such as the PI3K-AKT-mTORC1 and RAF-MEK-ERK axes. nih.gov These pathways are central regulators of cell proliferation, survival, and protein synthesis, and their modulation indicates the profound impact of asparagine depletion on cellular function.

While specific data for this compound is limited, the broader class of amino acid-based compounds and hydroxybenzoic acids has been investigated for antimicrobial properties. dergipark.org.trijpbp.comnih.gov These studies provide a framework for understanding the potential antimicrobial profile of related molecules.

Research has demonstrated that various amino acid derivatives can act as effective enzyme inhibitors in microbes by mimicking intermediates in essential biosynthetic pathways. nih.gov For example, certain amino acid analogs have shown activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org

Investigations into various hydroxybenzoic acids have determined their Minimum Inhibitory Concentrations (MICs) against a range of pathogens. dergipark.org.trijpbp.commdpi.com These tests typically include representative Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans. mdpi.com The results from such screenings help in identifying which structural features contribute to antimicrobial efficacy.

Table 1: Representative Antimicrobial Screening Panel

This table outlines the types of pathogens commonly used in primary antimicrobial screening assays for compounds like hydroxybenzoic acid derivatives. Specific MIC values for this compound are not available in the provided search results.

| Category | Microorganism | Relevance |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Common cause of skin and soft tissue infections. mdpi.com |

| Gram-Positive Bacteria | Bacillus subtilis | Model organism for Gram-positive bacteria. mdpi.com |

| Gram-Negative Bacteria | Escherichia coli | Common cause of various infections and a key model organism. mdpi.com |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Opportunistic pathogen known for antibiotic resistance. mdpi.com |

| Fungi | Candida albicans | Common cause of fungal infections. mdpi.com |

Ex Vivo and In Vivo Pharmacological Studies (Non-Human Animal Models)

Pharmacodynamic studies in non-human animal models are essential to understand how a compound affects the body. For an asparagine synthetase inhibitor like this compound, a primary pharmacodynamic marker would be the measurement of asparagine levels in plasma and tissues. The goal of administering such a compound would be to achieve a significant and sustained reduction in circulating asparagine concentrations. This depletion is the intended therapeutic effect that can then be correlated with efficacy in disease models. Animal models allow for the characterization of the onset, magnitude, and duration of this asparagine depletion, providing crucial information on the compound's biological activity in vivo.

Given the antimicrobial potential of related compounds, in vivo efficacy studies for this compound would likely involve infection models in non-human animals. These models are critical for evaluating whether the in vitro antimicrobial activity translates into a therapeutic benefit in a living organism.

In a typical infection model, animals would be infected with a specific bacterial or fungal pathogen. Subsequently, the therapeutic efficacy of the compound would be assessed. The outcomes measured in such studies often include a reduction in microbial burden in target organs, improved survival rates of the animals, and amelioration of clinical signs of infection. These efficacy studies are the definitive step in preclinical evaluation, demonstrating the potential of a compound to treat infectious diseases.

Exploration of Target Engagement and Biomarker Modulation

Due to the limited availability of direct research on this compound, this section explores the potential target engagement and biomarker modulation based on studies of structurally related anthranilic and benzoic acid derivatives. These investigations provide insights into the possible biological activities of the compound of interest.

Inference from Studies on Anthranilic Acid Derivatives:

Research into various derivatives of anthranilic acid has revealed potential biological targets. One study identified anthranilic acid derivatives as adjunct agents that enhance the activity of difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC). The target of these derivatives was identified as the Far Upstream Element Binding Protein 1 (FUBP1). merckmillipore.com FUBP1 is a crucial regulator of genes such as c-Myc and p21. merckmillipore.com The inhibition of FUBP1 by a lead compound resulted in reduced c-Myc mRNA and protein expression, along with an increase in p21 mRNA and protein levels. merckmillipore.com This suggests that this compound, as an anthranilic acid derivative, could potentially engage with FUBP1 and modulate these downstream biomarkers.

Furthermore, studies on 5-fluoroanthranilic acid in the yeast Saccharomyces cerevisiae have shown that it can act as a counterselective agent against the TRP1 genetic marker. nih.gov This compound is metabolized by enzymes in the tryptophan biosynthetic pathway, leading to antimetabolite effects. nih.gov This indicates that this compound might also interact with enzymes in this pathway, potentially modulating tryptophan metabolism.

Inference from Studies on 2-Hydroxybenzoic Acid Derivatives:

A significant area of research for compounds containing a 2-hydroxybenzoic acid scaffold is their activity as inhibitors of Sirtuin 5 (SIRT5). SIRT5 is a deacetylase involved in multiple metabolic pathways, and its dysregulation is implicated in various diseases. nih.gov A study identified a 2-hydroxybenzoic acid derivative as a novel, selective inhibitor of SIRT5. nih.gov

Molecular docking studies from this research indicated that the carboxylate and adjacent hydroxyl groups of the 2-hydroxybenzoic acid moiety are crucial for binding to SIRT5. Specifically, the carboxylate group forms electrostatic interactions and hydrogen bonds with Arg105 and Tyr102 residues, while the hydroxyl group forms a hydrogen bond with Val221 in the SIRT5 substrate-binding pocket. nih.gov This highlights the potential for this compound to act as a SIRT5 inhibitor, given its structural similarities.

The following table summarizes the inhibitory activity of several 2-hydroxybenzoic acid derivatives against SIRT5, demonstrating the structure-activity relationship.

| Compound ID | Structure | SIRT5 IC₅₀ (µM) |

| 11 | 4-amino-2-hydroxybenzoic acid derivative | 26.4 ± 0.8 |

| 14 | Derivative with para-substitution | Active |

| 15 | Derivative with meta-acetamide substitution | Decreased activity |

| 16 | Derivative with ortho-acetamide substitution | Decreased activity |

| 43 | Optimized lead compound | ~2.6 |

This table is based on data for related 2-hydroxybenzoic acid derivatives and is intended to be illustrative of potential activity. nih.gov

The data indicates that substitutions on the benzene (B151609) ring can significantly affect the inhibitory potency against SIRT5. The development of an optimized derivative, compound 43, resulted in a 10-fold increase in potency compared to the initial hit compound 11. nih.gov This suggests that the specific substitutions on this compound (the 5-fluoro and 3-hydroxy groups) would likely influence its binding affinity and inhibitory activity towards SIRT5.

Metabolic Fate and Pharmacokinetics of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid Non Human Focus

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. acs.orgnuvisan.com These assays measure the rate at which a compound is broken down by metabolic enzymes, providing key parameters like metabolic half-life and intrinsic clearance. researchgate.net The primary systems used are liver microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism. researchgate.netbioivt.com

Assessment in Liver Microsomes and Hepatocytes (non-human)

The metabolic stability of a research compound is assessed by incubating it with liver microsomes or hepatocytes from various preclinical species, such as mice, rats, dogs, or monkeys. nuvisan.combioivt.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.netsigmaaldrich.com Microsomal assays are excellent for evaluating a compound's susceptibility to oxidative metabolism. sigmaaldrich.com The reaction typically requires the addition of a cofactor, NADPH, to initiate the enzymatic process. nih.gov

In these experiments, the test compound is incubated with either microsomes or hepatocytes at 37°C. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From the rate of disappearance of the compound, key pharmacokinetic parameters are calculated.

Table 1: Illustrative In Vitro Metabolic Stability Data in Rat Liver Microsomes This table presents example data to illustrate typical findings from such a study.

| Parameter | Value | Description |

| Half-Life (t½) | 25 min | The time required for the concentration of the compound to decrease by half. |

| Intrinsic Clearance (CLint) | 85 mL/min/mg protein | A measure of the inherent ability of the liver enzymes to metabolize a drug. |

| Remaining Compound @ 60 min | 15% | The percentage of the initial compound left after a 60-minute incubation period. |

Identification of Major Metabolites via LC-MS

Identifying the major metabolites of a compound is crucial for understanding its clearance pathways and whether any metabolites could be pharmacologically active or contribute to toxicity. This process, known as metabolite profiling, utilizes high-resolution liquid chromatography-mass spectrometry (LC-MS). acs.orgacs.org

The workflow involves incubating the parent compound with liver microsomes or hepatocytes to generate metabolites. acs.org The resulting mixture is then analyzed by LC-MS/MS. acs.org The mass spectrometer detects the parent compound and any new molecules (metabolites), which are identified by changes in their mass-to-charge ratio (m/z) compared to the parent drug. nih.gov For a fluorinated compound like 2-Amino-5-fluoro-3-hydroxybenzoic acid, a key area of investigation would be the stability of the carbon-fluorine (C-F) bond, as enzymatic hydrolysis or defluorination can be a potential metabolic pathway for some fluorinated molecules. nih.govnih.gov

Table 2: Potential Metabolites of this compound Identified by LC-MS This table is a hypothetical representation of metabolites that could be formed and detected.

| Potential Metabolic Reaction | Change in Mass | Expected Metabolite Structure |

| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group to the aromatic ring. |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid, a common Phase II reaction. |

| Sulfation | +80 Da | Conjugation with a sulfo group. |

| N-Acetylation | +42 Da | Acetylation of the primary amine group. |

In Vivo Pharmacokinetic Profiling in Non-Human Animal Models

Following in vitro assessment, in vivo studies in animal models such as mice, rats, or dogs are conducted to understand how the compound behaves in a whole organism. researchgate.netbiotechfarm.co.il These studies provide a comprehensive picture of the compound's absorption, distribution, and elimination kinetics. nih.gov

Absorption, Distribution, and Elimination Kinetics

To determine these parameters, the compound is administered to animals (e.g., via oral and intravenous routes), and blood samples are collected at predetermined time points. acs.org The concentration of the compound in the plasma is quantified by LC-MS/MS. acs.org This data is used to generate a plasma concentration-time curve, from which key pharmacokinetic parameters are derived. acs.org

Table 3: Illustrative Pharmacokinetic Parameters in Rats Following a Single Dose This table presents example data for a research compound to illustrate typical pharmacokinetic parameters.

| Parameter | Oral (p.o.) | Intravenous (i.v.) | Description |

| Cmax (ng/mL) | 850 | 1500 | The maximum observed plasma concentration. |

| Tmax (h) | 1.5 | 0.1 | The time at which Cmax is reached. |

| AUC (ng·h/mL) | 4200 | 5500 | Area Under the Curve; a measure of total drug exposure. |

| t½ (h) | 4.5 | 4.2 | Elimination half-life; time for plasma concentration to halve. |

| Clearance (CL) | N/A | 1.2 L/h/kg | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | N/A | 3.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Bioavailability Determination (for research compounds)

Absolute oral bioavailability (F%) represents the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter for any potential oral medication. Bioavailability is determined by comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous (IV) administration, as IV administration ensures 100% of the drug enters circulation. acs.orgresearchgate.net The selection of an appropriate animal model is crucial, as physiological differences between species can influence absorption. researchgate.netnih.gov

Table 4: Illustrative Calculation of Absolute Oral Bioavailability (F%) This table demonstrates the standard formula and provides an example calculation based on the illustrative data in Table 3.

| Parameter | Value |

| AUC (oral) (ng·h/mL) | 4200 |

| Dose (oral) (mg/kg) | 10 |

| AUC (IV) (ng·h/mL) | 5500 |

| Dose (IV) (mg/kg) | 5 |

| Formula | F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100 |

| Calculated Bioavailability (F%) | 38.2% |

Tissue Distribution Analysis

Tissue distribution studies are performed to determine where a compound travels in the body after administration and whether it accumulates in specific organs or tissues. nih.gov These studies are essential for linking pharmacokinetic profiles to pharmacodynamic effects and for assessing potential organ-specific toxicity. A common method involves administering a radiolabeled version of the compound and analyzing tissue samples at various time points. nih.gov Alternatively, quantitative analysis of non-labeled compounds in tissue homogenates can be performed using LC-MS/MS. nih.gov

Table 5: Illustrative Tissue Distribution of a Research Compound in Rats (2 hours post-dose) This table shows a hypothetical distribution pattern. Concentrations are often compared to plasma levels.

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Plasma | 500 ng/mL | 1.0 |

| Liver | 4500 | 9.0 |

| Kidney | 3200 | 6.4 |

| Lung | 1500 | 3.0 |

| Brain | 50 | 0.1 |

| Adipose | 800 | 1.6 |

This analysis can reveal important properties, such as high accumulation in the liver and kidneys, suggesting these are major organs of distribution and potential elimination, and low penetration of the blood-brain barrier (as shown by the low brain concentration). nih.gov

Elucidation of Biotransformation Pathways and Enzymes Involved (non-human)

The biotransformation of this compound is expected to involve a series of enzymatic reactions aimed at increasing its polarity and facilitating its excretion from the body. These reactions will likely occur primarily in the liver, which is the main site of amino acid and xenobiotic metabolism. oregonstate.education

Phase I reactions introduce or expose functional groups on the parent molecule. upol.cz For this compound, the aromatic ring and its substituents are potential sites for such modifications.

Oxidation: Aromatic hydroxylation is a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. While the ring is already hydroxylated, further oxidation could potentially occur, although the existing electron-donating groups (amino and hydroxyl) and the electron-withdrawing fluorine atom would influence the position of any additional hydroxylation. For instance, the metabolism of flumethrin (B136387) in rats leads to the oxidation of its 4-fluoro-3-phenoxybenzoic acid metabolite. fao.org

Reduction and Hydrolysis: Given the chemical structure of this compound, significant metabolic pathways involving reduction or hydrolysis are less likely compared to oxidation and conjugation. Hydrolysis is typically relevant for esters and amides, which are not present in the parent compound.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a process that significantly increases water solubility and facilitates excretion. uomus.edu.iqunl.edu The functional groups on this compound (hydroxyl, amino, and carboxylic acid) are prime candidates for conjugation.

Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). UGT1A9 is known to be involved in the glucuronidation of complex phenols. upol.cz

Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form a sulfate (B86663) conjugate. upol.cz

Amino Acid Conjugation: The carboxylic acid group is a key site for conjugation with amino acids, most commonly glycine (B1666218). uomus.edu.iq This pathway is prominent in the metabolism of other benzoic acid derivatives, such as p-hydroxybenzoic acid in cats, which is almost exclusively excreted as its glycine conjugate, p-hydroxyhippuric acid. nih.gov Similarly, p-aminobenzoic acid also undergoes glycine conjugation. nih.gov The reaction requires the initial activation of the carboxylic acid to a Coenzyme A (CoA) thioester, a process dependent on mitochondrial function. nih.gov

Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). upol.cz The metabolism of p-aminobenzoic acid (PABA) in rabbits, for example, prominently features acetylation to form p-acetamidobenzoic acid. nih.gov The rate of this reaction can vary between individuals and species. nih.gov

Predicted Phase II Metabolites of this compound

| Functional Group | Conjugation Reaction | Enzyme Family | Predicted Metabolite |

|---|---|---|---|

| Hydroxyl (-OH) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Amino-5-fluoro-3-(glucuronidyloxy)benzoic acid |

| Hydroxyl (-OH) | Sulfation | Sulfotransferases (SULTs) | 2-Amino-5-fluoro-3-(sulfoxy)benzoic acid |

| Carboxylic Acid (-COOH) | Glycine Conjugation | Acyl-CoA Synthetase, Glycine N-acyltransferase | 2-Amino-5-fluoro-3-hydroxyhippuric acid |

| Amino (-NH2) | Acetylation | N-acetyltransferases (NATs) | 2-Acetamido-5-fluoro-3-hydroxybenzoic acid |

Impact of Structure on Metabolic Stability and Pharmacokinetic Profile

The unique substitution pattern of this compound is expected to significantly influence its metabolic stability and pharmacokinetic properties.

Influence of Fluorine: The presence of a fluorine atom on the aromatic ring generally increases metabolic stability. The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. Fluorine substitution can block sites of potential aromatic hydroxylation, thereby slowing down Phase I metabolism and potentially increasing the half-life of the compound. fao.org

Influence of Hydroxyl and Amino Groups: The electron-donating amino and hydroxyl groups activate the aromatic ring, which could make it more susceptible to oxidative metabolism. However, these groups also serve as primary sites for rapid Phase II conjugation. The competition between different conjugation pathways (e.g., glucuronidation vs. sulfation at the hydroxyl group) can be influenced by factors such as species and the concentration of the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 5 Fluoro 3 Hydroxybenzoic Acid Derivatives

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs of 2-amino-5-fluoro-3-hydroxybenzoic acid is a systematic process aimed at understanding how different parts of the molecule contribute to its biological effects. This process typically involves the synthesis of a library of related compounds where specific molecular features are varied in a controlled manner. ijpsjournal.com

Another approach involves replacing the benzoic acid core with a bioisostere, which is a chemical group with similar steric and electronic properties. This strategy, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties.

The substituents on the aromatic ring—the amino, hydroxyl, and fluoro groups—are critical determinants of the molecule's activity and properties.

Amino Group: The amino group at the 2-position is a key feature of anthranilic acids. Its basicity and hydrogen-bonding capacity can be modulated through N-acylation or N-alkylation. Such modifications can influence the molecule's interaction with target proteins and its metabolic stability. nih.gov